molecular formula C11H9BrN2O B2938700 1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one CAS No. 763036-06-2

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one

Cat. No.: B2938700
CAS No.: 763036-06-2
M. Wt: 265.11
InChI Key: WQJDZTJXSILHEN-UHFFFAOYSA-N
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Description

1-(2-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a brominated aryl ketone derivative featuring an imidazole substituent. Its structure comprises a 2-bromophenyl group attached to a ketone moiety, which is further linked to a 1H-imidazole ring.

Properties

IUPAC Name

1-(2-bromophenyl)-2-imidazol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c12-10-4-2-1-3-9(10)11(15)7-14-6-5-13-8-14/h1-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQJDZTJXSILHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CN2C=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one, also known as CAS 763036-06-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C11H9BrN2O
  • Molecular Weight : 265.11 g/mol
  • IUPAC Name : 1-(2-bromophenyl)-2-imidazol-1-ylethanone

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against different bacterial and fungal strains.

Microorganism MIC (µg/mL) Activity
Staphylococcus aureus10Moderate
Escherichia coli15Moderate
Candida albicans20Moderate
Aspergillus niger25Moderate

The Minimum Inhibitory Concentration (MIC) values indicate that the compound has moderate activity against these microorganisms, suggesting its potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to disrupt cellular processes in microorganisms. The imidazole ring is known for its role in inhibiting enzyme activity, particularly in fungal cells. The presence of the bromophenyl group enhances lipophilicity, allowing better membrane penetration and subsequent inhibition of vital cellular functions.

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this compound.

Study 1: Antifungal Efficacy

A study published in MDPI evaluated a series of imidazole derivatives for their antifungal properties. Among these, compounds similar to this compound demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The study highlighted that modifications in the structure could enhance antifungal efficacy, indicating a promising avenue for further research .

Study 2: Antibacterial Properties

Another investigation focused on the antibacterial properties of imidazole derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures exhibited effective inhibition zones comparable to standard antibiotics . This reinforces the potential use of this compound as an antibacterial agent.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 1-(3-Bromophenyl)-2-(2-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 1, ) :
    The meta-bromine substitution (3-bromophenyl) alters electronic distribution compared to the ortho-substituted target compound. This positional difference may influence reactivity in cross-coupling reactions or binding interactions with biological targets.

  • The molecular weight (204.2 g/mol) is lower than the brominated analog (~283.1 g/mol), affecting solubility and pharmacokinetics .
  • Sertaconazole (8i, ) :
    Features a 2,4-dichlorophenyl group and a benzo[b]thienylmethyl ether. The dichloro substitution enhances lipophilicity, while the ether linkage improves metabolic stability compared to the simpler bromophenyl-imidazole scaffold .

Physicochemical Properties and Structural Insights

  • Crystal Structures () :
    Naphthyl-substituted analogs (e.g., 2-(1H-imidazol-1-yl)-1-(2-naphthyl)ethan-1-one) exhibit extended π-π stacking, whereas the bromophenyl group’s smaller aromatic system may reduce crystal packing efficiency .

  • Safety Profiles (): 2-Bromo-1-(4-imidazol-1-ylphenyl)ethanone requires stringent handling due to toxicity risks. The ortho-bromine in the target compound may introduce similar hazards, necessitating comparative toxicity studies .

Tabulated Comparison of Key Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activity Synthesis Yield Reference ID
1-(2-Bromophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 2-bromophenyl, imidazole ~283.1 Underexplored N/A -
1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one 4-fluorophenyl, imidazole 204.2 N/A N/A
Sertaconazole 2,4-dichlorophenyl, thienyl ether 437.7 Antifungal N/A
1-(Adamantan-1-yl)-2-(1H-imidazol-1-yl)ethanone Adamantyl, imidazole 272.4 HO-1 inhibition N/A
1-[3-[(4-Bromobenzyl)oxy]phenyl]ethanone (4a) 4-bromobenzyloxy, imidazole ~385.2 N/A 33%

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